molecular formula C10H19ClO2 B1198935 5-Chlorooctyl acetate

5-Chlorooctyl acetate

Cat. No.: B1198935
M. Wt: 206.71 g/mol
InChI Key: MCTSGNCLJHZLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chlorooctyl acetate is an acetate ester that is octyl acetate substituted by a chloro group at position 5. It has a role as a metabolite. It is an acetate ester and an organochlorine compound.

Scientific Research Applications

1. Functionalization of Biomaterials

Ethylene vinyl acetate, a polymeric biomaterial, can be functionalized for diverse applications such as in medical devices and mouthguards. Functionalization with nanoparticles, like chlorhexidine hexametaphosphate, enhances its resistance to microbial colonization, indicating a potential area for the application of 5-Chlorooctyl acetate in improving biomaterial properties (Wood et al., 2014).

2. Synthesis of Bacteriochlorins

Bacteriochlorins, with strong absorption in the near-infrared region, are essential for photochemical studies. The acid-catalysis conditions for the synthesis of bacteriochlorins, which may involve derivatives like this compound, expand their application in various studies and practical applications (Krayer et al., 2010).

3. Environmental Applications

In environmental science, derivatives like this compound could be relevant in studies like the adsorption behavior of certain compounds on surfaces for environmental cleanup or pollution control (Khan & Akhtar, 2011).

4. Analytical Chemistry Techniques

Derivatives similar to this compound are used in analytical chemistry, particularly in the development of novel electrodes and sensors. These applications could range from detecting specific biomolecules to monitoring environmental pollutants (Gao et al., 2012).

5. Catalysis and Chemical Synthesis

In catalysis and chemical synthesis, derivatives of this compound can play a role in processes like the direct synthesis of acetic acid from methane and carbon dioxide. This application demonstrates its potential in industrial chemical processes (Wilcox, Roberts, & Spivey, 2003).

Properties

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

5-chlorooctyl acetate

InChI

InChI=1S/C10H19ClO2/c1-3-6-10(11)7-4-5-8-13-9(2)12/h10H,3-8H2,1-2H3

InChI Key

MCTSGNCLJHZLHV-UHFFFAOYSA-N

SMILES

CCCC(CCCCOC(=O)C)Cl

Canonical SMILES

CCCC(CCCCOC(=O)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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